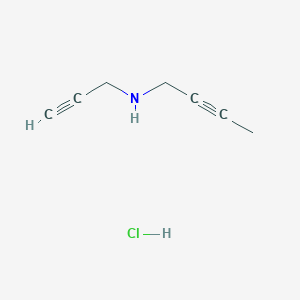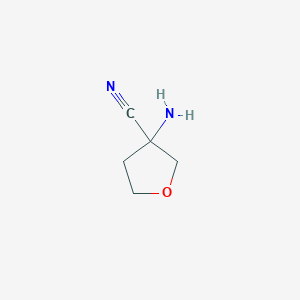amino}methyl)-N-methylpyridin-2-amine CAS No. 1271451-74-1](/img/structure/B1526957.png)
4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine
Descripción general
Descripción
This compound is a chemical with the molecular formula C13H16BrN3S . It is used for research purposes .
Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 19 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 Thiophene .Physical And Chemical Properties Analysis
The compound has a molecular weight of 326.26 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Palladium-Catalyzed Reactions
One study focuses on the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis. This research highlights the utility of pyridine derivatives in facilitating imine hydrolysis through palladium catalysis, underlining the importance of pyridine nitrogen in such chemical transformations. The study also delves into mechanistic insights through density functional theory (DFT) calculations, supporting experimental findings (Ahmad et al., 2019).
Intercalation Behavior in Layered Materials
Another study explores the intercalation behavior of aromatic amines, including pyridine derivatives, into α-titanium hydrogen phosphate. This research demonstrates the capacity of these compounds to expand interlamellar distances, suggesting applications in material science for enhancing the properties of layered materials. The study provides a comprehensive understanding of the interaction between aromatic amines and inorganic layers, pointing towards potential applications in developing novel materials (Nunes & Airoldi, 1999).
Fluorescence Enhancement
Research on the fluorescence enhancement of trans-4-aminostilbene derivatives, including N-phenyl substitutions, indicates the potential of pyridine and thiophene-related compounds in modifying photophysical properties. This work suggests applications in the design of materials with high fluorescence quantum yields, suitable for optoelectronic devices and sensors (Yang, Chiou, & Liau, 2002).
Novel Pyridine-Based Derivatives Synthesis
A study describing the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction showcases the versatility of pyridine compounds in creating a diverse array of chemical entities. This research not only emphasizes the synthetic utility of such reactions but also explores the biological activities of the synthesized compounds, indicating potential applications in medicinal chemistry and materials science (Ahmad et al., 2017).
These studies illustrate the broad scientific research applications of compounds structurally related to "4-({(4-bromothiophen-2-yl)methylamino}methyl)-N-methylpyridin-2-amine", ranging from catalysis and material science to fluorescence and synthetic chemistry. The insights gained from these studies can potentially inform future research into the applications of the specific compound .
Propiedades
IUPAC Name |
4-[[(4-bromothiophen-2-yl)methyl-methylamino]methyl]-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3S/c1-15-13-5-10(3-4-16-13)7-17(2)8-12-6-11(14)9-18-12/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGCMWFCOCOORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)CN(C)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



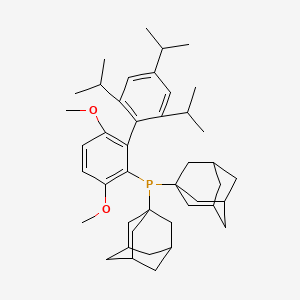
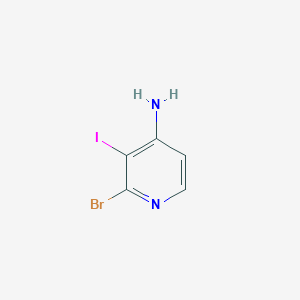
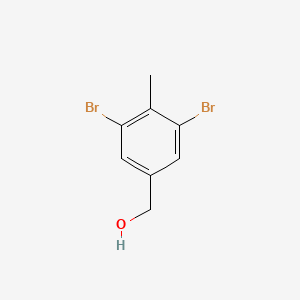
![{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid](/img/structure/B1526880.png)
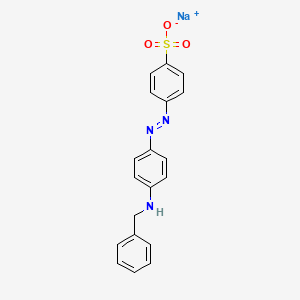
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride](/img/structure/B1526882.png)
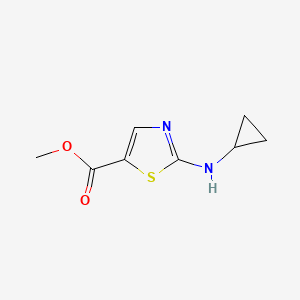
![8-Bromo-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1526888.png)
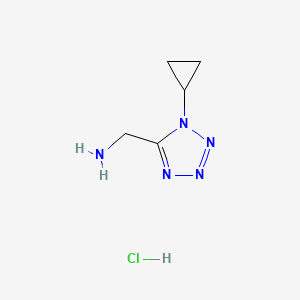

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)

